molecular formula C12H10F3N7O B2494294 1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034458-00-7

1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2494294
CAS RN: 2034458-00-7
M. Wt: 325.255
InChI Key: PZMGFKOHSRRXOI-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical substance. It is a white to light yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The first step involves adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The second step involves adding chlorobenzene and trifluoroacetic anhydride. The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out. The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried. The pH is regulated to 12 and organic phases are separated out, and impurities are removed. The third step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C9H13F3N4.2ClH/c1-13-5-7-14-15-8-6 (9 (10,11)12)3-2-4-16 (7)8;;/h6,13H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline powder . It has a molecular weight of 307.15 . The compound is stable at room temperature .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a focused small molecule library of triazolo-pyrazines, which are important in the field of medicinal chemistry . These molecules are used as building blocks for the development of various therapeutic agents .

Antiviral Applications

Some derivatives of triazolo-quinoxaline, a similar structure to the compound , have shown promising antiviral activity . They were tested using an improved plaque-reduction assay against Herpes simplex virus .

Antimicrobial Activities

Triazolo-pyrazine derivatives have demonstrated antimicrobial activities against different pathogenic organisms . This suggests that our compound could potentially be used in the development of new antimicrobial agents .

Antibacterial Activity

The antibacterial activities of newly synthesized triazolo-pyrazine derivatives were tested using the microbroth dilution method . The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Antifungal Drugs

The antifungal drugs that have a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . This suggests that our compound could potentially be used in the development of new antifungal drugs .

Biochemical Mechanisms

Small organic frameworks, like our compound, are extremely impactful instruments for the purposes of medicine and related fields. They act as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial effects, as suggested by the potential mechanism of action . Additionally, the synthesis process could be optimized for industrial production .

Mechanism of Action

Target of Action

Triazole compounds, which this molecule belongs to, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Pharmacokinetics

It is well-known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Result of Action

Given the broad range of biological activities associated with triazole compounds , it can be inferred that the effects would be diverse and dependent on the specific target and biological context.

properties

IUPAC Name

1-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N7O/c1-21-6-8(17-20-21)11(23)16-5-9-18-19-10-7(12(13,14)15)3-2-4-22(9)10/h2-4,6H,5H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGFKOHSRRXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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